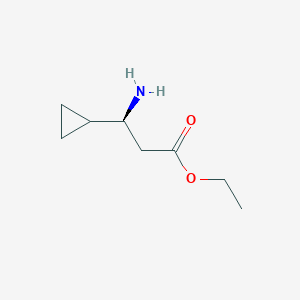
Ethyl (S)-3-amino-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate typically involves the following steps:
Amination: The amino group is introduced via nucleophilic substitution or reductive amination.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of ethyl (3S)-3-amino-3-cyclopropylpropanoate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl (3S)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-cyclopropylpropanoate can be compared with other similar compounds such as:
Ethyl (3S)-3-amino-3-phenylpropanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different reactivity and applications.
Methyl (3S)-3-amino-3-cyclopropylpropanoate: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
Biological Activity
Ethyl (S)-3-amino-3-cyclopropylpropanoate, a compound with significant biological implications, is primarily studied for its interactions within neurotransmitter systems and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure : this compound has the molecular formula C8H15NO2 and features an amino group, a cyclopropyl moiety, and an ethyl ester functional group. The presence of these functional groups influences its reactivity and biological interactions.
Synthesis : The synthesis typically involves:
- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
- Esterification : The carboxylic acid intermediate is esterified with ethanol under acidic conditions.
This multi-step synthesis allows for high-purity compounds suitable for research applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Metabolite Release : The ester group undergoes hydrolysis, releasing active metabolites that may exert pharmacological effects.
- Stability and Reactivity : The cyclopropyl group contributes to the compound’s stability and potential reactivity in biological systems.
Biological Activity
This compound has been investigated for various biological activities:
- Neurotransmitter Modulation : The compound is structurally similar to amino acids involved in neurotransmitter systems, making it a candidate for studies related to neurological functions. It has shown potential as a modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders .
- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against SARS-CoV-2. For instance, structural modifications have enhanced its binding affinity to viral proteases, suggesting its potential as a therapeutic agent against COVID-19 .
Table 1: Summary of Biological Activities
Notable Research Findings
- In a study focusing on neurotransmitter systems, this compound was found to significantly affect synaptic transmission, suggesting its role as a potential therapeutic agent for conditions like depression and anxiety disorders.
- A recent investigation highlighted its efficacy in inhibiting the replication of SARS-CoV-2 in vitro, demonstrating its potential as an antiviral agent through structural modifications that enhance binding to viral targets .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
DARPOOYXGSBFGN-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1CC1)N |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















